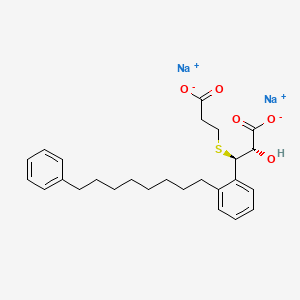

Pobilukast disodium

Description

Pobilukast disodium is a cysteinyl leukotriene receptor 1 (CysLT1) antagonist investigated for its role in modulating inflammatory responses in respiratory diseases such as asthma. Leukotrienes, particularly LTC4, LTD4, and LTE4, are potent mediators of bronchoconstriction and inflammation. By blocking CysLT1 receptors, this compound inhibits leukotriene-induced airway hyperresponsiveness and inflammation.

Properties

CAS No. |

107023-42-7 |

|---|---|

Molecular Formula |

C26H32Na2O5S |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

disodium;(2S,3R)-3-(2-carboxylatoethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoate |

InChI |

InChI=1S/C26H34O5S.2Na/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20;;/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31);;/q;2*+1/p-2/t24-,25-;;/m1../s1 |

InChI Key |

OZPHBYXRDOEADX-LBDKHHEASA-L |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)[O-])O)SCCC(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)[O-])O)SCCC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pobilukast disodium involves several steps, starting from commercially available precursors. The key steps typically include:

Formation of the core structure: This involves the reaction of a phenylacetic acid derivative with a thiol compound under basic conditions to form a thioether linkage.

Introduction of functional groups: Various functional groups are introduced through reactions such as esterification, hydrolysis, and reduction.

Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the disodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pobilukast disodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: It serves as a model compound for studying leukotriene receptor antagonists and their interactions.

Biology: The compound is used to investigate the role of leukotrienes in inflammatory responses and immune system regulation.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Pobilukast disodium exerts its effects by selectively binding to cysteinyl leukotriene receptors, particularly leukotriene D4 receptors. This binding inhibits the action of leukotriene D4, a molecule that plays a key role in mediating inflammatory responses. By blocking this interaction, this compound reduces inflammation, bronchoconstriction, and other symptoms associated with leukotriene activity .

Comparison with Similar Compounds

Pobilukast disodium belongs to a class of CysLT1 antagonists that includes pranlukast, montelukast, and zafirlukast. While these compounds share a common therapeutic target, they differ structurally and in their pharmacodynamic profiles.

Structural Comparison

- Pranlukast: Contains a quinolinyl group and carboxylate side chain.

- Montelukast : Features a chromone ring and thioether linkage.

- Zafirlukast : Includes an indole moiety and sulfonamide group.

Despite structural diversity, all four compounds competitively inhibit CysLT1 receptors, underscoring the adaptability of this receptor to varied molecular frameworks .

Pharmacological Efficacy

In guinea pig trachea studies, this compound demonstrated ~50% inhibition of neurally mediated tachykinergic contractions, a efficacy profile mirrored by pranlukast, montelukast, and zafirlukast. This suggests comparable on-target potency despite structural differences (Table 1) .

Table 1: Comparative Efficacy of CysLT1 Antagonists

| Compound | Receptor Target | Structural Class | Efficacy (Inhibition %) | Study Model |

|---|---|---|---|---|

| This compound | CysLT1 | Unspecified | ~50% | Guinea pig trachea |

| Pranlukast | CysLT1 | Quinolinyl-carboxylate | ~50% | Guinea pig trachea |

| Montelukast | CysLT1 | Chromone-thioether | ~50% | Guinea pig trachea |

| Zafirlukast | CysLT1 | Indole-sulfonamide | ~50% | Guinea pig trachea |

Mechanism of Action Synergy

This compound and the 5-lipoxygenase inhibitor ZD 2138 both reduced tachykinergic contractions by ~50%, but their effects were non-additive, indicating shared downstream pathways (e.g., leukotriene synthesis blockade). This contrasts with disodium cromoglycate (Intal), a mast cell stabilizer with a distinct mechanism .

Research Findings and Limitations

- Functional Redundancy : All four CysLT1 antagonists showed equivalent efficacy in vitro, suggesting interchangeable therapeutic use in specific contexts .

- Structural Flexibility : The CysLT1 receptor tolerates diverse ligands, enabling broad drug design possibilities.

- Gaps : Human clinical data, pharmacokinetic profiles (e.g., bioavailability, half-life), and long-term safety comparisons remain unaddressed in the provided evidence.

Q & A

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties during formulation studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles to identify critical quality attributes (CQAs) such as particle size distribution and crystallinity. Use multivariate analysis (e.g., PCA) to correlate manufacturing variables (mixing speed, drying time) with product stability .

Data Presentation and Reproducibility

- For all studies : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets in supplementary materials with metadata descriptors (e.g., experimental conditions, instrument settings) .

- Contradictory findings : Clearly document assay conditions (e.g., buffer pH, incubation times) to enable cross-study comparisons. Use funnel plots in meta-analyses to assess publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.